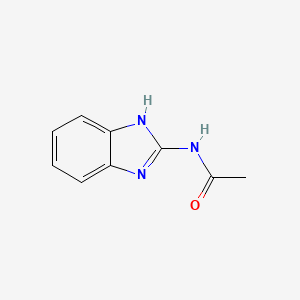

2-Acetamidobenzimidazole

Description

Historical Perspectives in Benzimidazole (B57391) Chemistry Research

The journey of benzimidazole chemistry began in 1872 with the synthesis of the first benzimidazole derivative by Hoebrecker. questjournals.org However, it wasn't until the mid-20th century that the therapeutic potential of this class of compounds began to be fully appreciated. A pivotal moment came with the discovery of the benzimidazole nucleus within the structure of vitamin B12. wikipedia.org This finding spurred a wave of research, leading to the development of numerous benzimidazole-based drugs with a broad spectrum of activities, including anthelmintic, antiviral, and anticancer properties. ijarsct.co.innih.gov

The parent benzimidazole is formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. nih.gov This bicyclic aromatic system offers a versatile platform for chemical modification, allowing for the introduction of various substituents at different positions to modulate biological activity. nih.gov Early research focused on understanding the fundamental reactivity and synthesis of the benzimidazole core, with methods like the condensation of o-phenylenediamines with carboxylic acids or aldehydes becoming standard practice. wikipedia.orgijarsct.co.in Over the decades, a vast library of benzimidazole derivatives has been synthesized and evaluated, solidifying the importance of this heterocyclic system in medicinal chemistry. ijarsct.co.inresearchgate.net

Significance of 2-Acetamidobenzimidazole within the Benzimidazole Scaffold

Within the extensive family of benzimidazoles, this compound, also known as N-(1H-benzimidazol-2-yl)acetamide, holds particular importance. Its structure features an acetamido group (-NHCOCH3) at the 2-position of the benzimidazole ring. This specific substitution pattern has been shown to be a key pharmacophore in various biologically active molecules. ekb.eg

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several distinct yet interconnected trajectories. A significant portion of the research has been dedicated to its synthesis and the development of efficient and alternative preparation methods. Traditional synthesis involves the acylation of 2-aminobenzimidazole (B67599) with acetic anhydride (B1165640) or acetyl chloride. ekb.egcore.ac.uk More recent studies have explored alternative routes, such as the reacylation of methylbenzimidazol-2-ylcarbamate (carbendazim). ekb.egekb.eg

Another major research avenue focuses on the structural and spectroscopic characterization of this compound and its derivatives. Techniques like X-ray crystallography have been employed to determine the precise three-dimensional structure of the molecule. researchgate.net Spectroscopic methods, including FT-IR, 1H NMR, and mass spectrometry, are routinely used to confirm the identity and purity of synthesized compounds. researchgate.netnih.gov

Furthermore, a substantial body of research has been devoted to investigating the biological activities of this compound and its analogues. Studies have explored its potential as an anti-inflammatory agent, with research indicating that the introduction of certain substituents can modulate its activity. nih.govmdpi.com The compound has also been investigated as a building block for novel therapeutic agents, including inhibitors of various enzymes and receptors. nih.gov For example, derivatives of this compound have been studied for their bradykinin (B550075) receptor antagonist activity. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H9N3O | researchgate.net |

| Molar Mass | 175.19 g/mol | researchgate.net |

| Melting Point | 314-316 °C | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in dimethylformamide (DMF) | researchgate.net |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference |

| FT-IR (cm⁻¹) | 3360 (N-H), 1683 (C=O), 1630 (C=N), 1564 (C-N) | researchgate.net |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 7.38 (2H), 7.06-7.10 (2H), 2.05 (3H) | researchgate.net |

| Mass Spectrometry (HR-EI-MS) | m/z: 175.0755 [M]⁺ | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)10-9-11-7-4-2-3-5-8(7)12-9/h2-5H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECUBVOEPSAYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175427 | |

| Record name | Acetamide, N-1H-benzimidazol-2-yl-(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779641 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21202-05-1 | |

| Record name | N-1H-Benzimidazol-2-ylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21202-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Benzimidazolyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021202051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-1H-benzimidazol-2-yl-(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1H-1,3-benzodiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-BENZIMIDAZOLYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZX3A58DNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Acetamidobenzimidazole and Its Analogs

Direct Synthesis Approaches to 2-Acetamidobenzimidazole

Direct synthesis routes focus on building the this compound molecule from precursor compounds, primarily through acylation of a pre-formed 2-aminobenzimidazole (B67599) ring or by cyclization reactions that form the heterocyclic system and incorporate the acetamido group simultaneously.

Acylation Reactions of 2-Aminobenzimidazole Precursors

A common and straightforward method for preparing this compound is the direct acylation of 2-aminobenzimidazole. researchgate.netresearchgate.net This exocyclic amino group is nucleophilic and readily reacts with various acylating agents. The reaction typically involves treating 2-aminobenzimidazole with reagents such as acetic anhydride (B1165640) or acetyl chloride. researchgate.netgoogle.com

The use of acetic anhydride for this transformation has been well-documented. researchgate.net When 2-aminobenzimidazole is heated with glacial acetic acid, it undergoes acylation to yield N-(1H-benzimidazol-2-yl)acetamide, which is this compound. researchgate.net The reaction is generally selective for the exocyclic amino group over the endocyclic nitrogen atoms, and the isomeric N3-acetyl derivative is typically not detected. researchgate.net Similarly, acyl halides like acetyl chloride can be employed, often in the presence of a base such as pyridine (B92270), to facilitate the reaction and neutralize the hydrogen halide byproduct. google.com The presence of two potential acylation sites (the exocyclic N-2' and the endocyclic N-3) can be a challenge, but selective acylation at the desired exocyclic amino group has been achieved. acs.org

Table 1: Examples of Acylation of 2-Aminobenzimidazole

| Acylating Agent | Base/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Glacial Acetic Acid | Acetonitrile | Boiling for 8 hours | This compound | Not specified | researchgate.net |

| Acetyl Chloride | Pyridine | 0-4°C | This compound | Not specified | google.com |

Cyclization Reactions in the Formation of this compound

An alternative to acylating a pre-existing benzimidazole (B57391) ring is to form the ring system in a manner that directly yields the N-acylated product. This involves cyclization reactions of appropriately substituted benzene (B151609) derivatives.

One of the foundational methods for synthesizing 2-aminobenzimidazole derivatives involves the cyclization of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide. A variation of this approach leads to acylated products. The reaction of o-phenylenediamine with acyl cyanamides serves as a direct route to this compound and its analogs. researchgate.net This method constructs the imidazole (B134444) ring and installs the N-acyl group in a single conceptual process.

Condensation reactions are fundamental to the synthesis of the benzimidazole core. While many condensation reactions of o-phenylenediamines with aldehydes or carboxylic acids yield 2-substituted benzimidazoles, specific modifications can lead to the desired 2-acetamido structure. For instance, the ring-closing of an N-(o-aminophenyl)thiourea intermediate with mercuric oxide is a known process to produce 2-aminobenzimidazole, which can then be acylated as described previously. google.com Multicomponent reactions, such as the condensation of 2-aminobenzimidazole, dimedone, and various aldehydes, are used to create more complex benzimidazole-containing structures, demonstrating the versatility of condensation strategies in this chemical family. researchgate.net

Alternative Synthetic Pathways for 2-Acetamidobenzimidazoles

Beyond direct synthesis, alternative routes provide efficient methods for obtaining 2-acetamidobenzimidazoles, most notably through the chemical modification of widely available benzimidazole-based compounds.

Reacylation of Methylbenzimidazol-2-ylcarbamate (Carbendazim)

An efficient and alternative method for the synthesis of this compound and its analogs is the reacylation of methylbenzimidazol-2-ylcarbamate, commonly known as carbendazim (B180503). researchgate.net This process involves the reaction of carbendazim with various carboxylic acids, such as acetic, propionic, butyric, and benzoic acids. researchgate.net

The reaction proceeds by heating carbendazim with the chosen carboxylic acid. This results in the substitution of the methoxycarbonyl group (-COOCH₃) with the acyl group from the carboxylic acid, forming the corresponding 2-acylaminobenzimidazole. researchgate.net For example, heating carbendazim with glacial acetic acid yields this compound. researchgate.net Research has shown that the yield of the target product can be influenced by the nature of the carboxylic acid and the reaction temperature. An increase in the size of the alkyl group on the carboxylic acid or higher reaction temperatures can lead to decomposition of the product and a sharp decrease in yield. researchgate.net

Table 2: Synthesis of 2-Acylaminobenzimidazoles via Reacylation of Carbendazim

| Carboxylic Acid | Conditions | Product | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Acetic Acid | Boiling for 8 hours | N-(1H-Benzimidazol-2-yl)acetamide | 318-320 | researchgate.net |

| Propionic Acid | Boiling for 8 hours | N-(1H-Benzimidazol-2-yl)propionamide | 231-233 | researchgate.net |

| Butyric Acid | Boiling for 8 hours | N-(1H-Benzimidazol-2-yl)butyramide | 250-252 | researchgate.net |

Influence of Reaction Conditions on Synthetic Outcomes

The synthesis of this compound and its analogs is highly sensitive to the conditions under which the reaction is performed. Key variables include the size of alkyl groups on the carboxylic acid reactants and the reaction temperature, both of which can significantly impact the yield of the desired acyl products. Furthermore, steric factors inherent in the reactants can guide the reaction along specific pathways.

Effects of Alkyl Group Size and Reaction Temperature on Yield

Research into the synthesis of this compound homologs through the reacylation of methylbenzimidazol-2-ylcarbamate demonstrates a clear correlation between the size of the alkyl group on the carboxylic acid and the reaction yield. researchgate.net It has been observed that as the size of the alkyl group increases, there is a sharp decrease in the yield of the target acyl products. researchgate.net This trend is attributed to the decomposition of the resulting product, which is exacerbated by larger alkyl substituents. researchgate.net

The synthesis of various N-(1H-Benzimidazol-2-yl) amides from methylbenzimidazol-2-ylcarbamate and different carboxylic acids illustrates these effects. The reactions are typically conducted by boiling the mixture for a set duration.

Table 1: Synthesis of this compound Analogs and Corresponding Yields

| Carboxylic Acid | Product | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| Acetic Acid | N-(1H-Benzimidazol-2-yl) acetamide (B32628) | 117 | 8 | 70 |

| Butyric Acid | N-(1H-Benzimidazol-2-yl) butyramide | 163.5 | 8 | 45 |

Data sourced from a study on an alternative synthesis method for acetamidobenzimidazoles. researchgate.net

As the data indicates, the yield decreases as the alkyl/aryl group of the carboxylic acid becomes larger and the corresponding boiling point (reaction temperature) increases. The reaction with acetic acid at 117°C provides the highest yield (70%), while the reaction with benzoic acid at a much higher temperature of 249°C results in the lowest yield (35%). researchgate.net

Steric Hindrance Considerations in Reaction Pathways

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, is a significant factor in the synthesis of this compound derivatives. rsc.org The bulkiness of substituents near the reaction center can influence the accessibility of the site for acylating agents.

In the acylation of 2-aminobenzimidazole, the reaction can theoretically occur at the exocyclic amino group or at the endocyclic nitrogen atoms. The preferential formation of N-(1H-benzimidazol-2-yl) acetamide (acylation at the exocyclic amine) over the isomeric N3-acetyl derivative suggests that the reaction pathway is directed, in part, by the steric environment of the potential reaction sites. researchgate.net The approach of the acylating agent to the exocyclic amino group is less sterically hindered compared to the endocyclic nitrogens, which are part of the rigid bicyclic ring system. This steric accessibility favors the formation of the desired 2-acetamido product. researchgate.net The role of steric effects in directing reaction outcomes is a well-documented phenomenon in organic chemistry, where larger groups can block or slow down reactions at nearby sites. rsc.orgnih.gov

Preparation of Substituted this compound Derivatives

The preparation of substituted this compound derivatives often involves the condensation of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. mdpi.comresearchgate.net This foundational method, known as the Phillips–Ladenburg reaction, allows for the introduction of a wide variety of substituents onto the benzimidazole core. mdpi.com

One common strategy involves the following steps:

Synthesis of a substituted 2-aminobenzimidazole: This is typically achieved by reacting a substituted 1,2-phenylenediamine with cyanogen bromide. The substituents on the phenylenediamine ring are carried through to the final product.

Acylation of the 2-amino group: The resulting substituted 2-aminobenzimidazole is then acylated using an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base like pyridine.

For example, to synthesize a derivative with a substituent on the benzene ring, one would start with a substituted 1,2-phenylenediamine. The final acylation step then introduces the acetamido group.

Chemical Reactivity and Derivatization of 2 Acetamidobenzimidazole

Chemical Transformations of the Acetamide (B32628) Moiety

The acetamide group (-NHCOCH₃) attached to the 2-position of the benzimidazole (B57391) ring is susceptible to various chemical reactions typical of secondary amides.

One of the fundamental transformations is hydrolysis . Under acidic or basic conditions, the amide bond can be cleaved to yield 2-aminobenzimidazole (B67599) and acetic acid. This reaction effectively removes the acetyl protecting group, returning to the parent amine. This deacylation is a common synthetic step when the amino group is required for further reactions. nih.gov

Another potential, though less commonly documented for this specific molecule, transformation is the reduction of the amide carbonyl group. Powerful reducing agents can convert the amide into an amine, which would result in the formation of N-(1H-benzimidazol-2-yl)ethanamine.

Furthermore, the nitrogen atom of the acetamide group can, under certain conditions, undergo reactions such as alkylation, though reactions at the benzimidazole ring nitrogens are generally more favorable. nih.gov

Reactions Involving the Benzimidazole Nucleus

The benzimidazole ring system has its own distinct reactivity profile. The presence of both a benzene (B151609) ring and an imidazole (B134444) ring allows for reactions characteristic of both aromatic and heterocyclic systems.

N-Alkylation and N-Acylation : The secondary amine (-NH-) within the imidazole portion of the nucleus is readily deprotonated by a base or can react directly with electrophiles. wikipedia.org This allows for alkylation with alkyl halides or acylation with acyl chlorides to produce 1-substituted-2-acetamidobenzimidazole derivatives. ijpcbs.com Under more forceful conditions, it is possible to form 1,3-dialkylbenzimidazolium salts. ijpcbs.com

Electrophilic Substitution : The benzene part of the nucleus can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. The position of substitution is directed by the activating nature of the fused heterocyclic ring.

Mannich Reaction : Benzimidazoles are known to participate in the Mannich reaction, reacting with formaldehyde (B43269) and a secondary amine like piperidine (B6355638) to form Mannich bases. ijpcbs.com

Reduction : While the benzimidazole ring is generally stable to reduction, catalytic hydrogenation under specific conditions can reduce the benzene ring. ijpcbs.comijdrt.com For instance, 2-phenylbenzimidazole (B57529) can be reduced to 2-cyclohexylbenzimidazole, suggesting that the phenyl portion is more susceptible than the imidazole ring. ijpcbs.com

Complexation Studies with Metal Ions

2-Acetamidobenzimidazole is an effective ligand in coordination chemistry due to the presence of multiple potential donor atoms (three nitrogen atoms and one oxygen atom). ias.ac.inutexas.edu This allows it to form stable complexes with a variety of metal ions.

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. purdue.edu this compound typically functions as a bifunctional chelating agent . ias.ac.inias.ac.in It coordinates to metal ions through two of its atoms:

The tertiary (or imine) nitrogen atom of the benzimidazole ring.

The oxygen atom of the amide carbonyl group.

This mode of coordination results in the formation of a stable six-membered chelate ring with the metal ion. ias.ac.in The ligand is considered a neutral, bidentate ligand, meaning it forms two bonds to the central metal atom without carrying a formal charge. uomustansiriyah.edu.iq Studies on the complexation of imidazoles and benzimidazoles have consistently shown that the tertiary nitrogen is the preferred bonding site over the secondary nitrogen. ias.ac.in

The ability of this compound (abbreviated as AB) to act as a ligand has been demonstrated through the synthesis and characterization of various metal complexes, notably with ruthenium(II). ias.ac.inias.ac.in

Ruthenium(II) precursors such as RuCl₂(DMSO)₄ and RuCl₂(PPh₃)₃ react with this compound in acetone (B3395972) to yield cationic complexes. ias.ac.inias.ac.in In these reactions, the this compound ligand displaces other ligands (like DMSO or PPh₃) to coordinate with the ruthenium center. The resulting complexes are of the general type [Ru(L)₂(N−O)₂]Cl₂, where L represents the remaining ancillary ligands (DMSO or PPh₃) and N-O represents the coordinated this compound. ias.ac.in

The reactions are generally fast, and the resulting complexes are crystalline solids, stable in air, and soluble in solvents like DMSO and DMF. ias.ac.in Conductivity measurements confirm their nature as 1:2 electrolytes, indicating that the chloride ions are outside the coordination sphere. ias.ac.in Spectroscopic analyses, including infrared and NMR, confirm the coordination through the benzimidazole nitrogen and the amide oxygen. ias.ac.in For the triphenylphosphine (B44618) complexes, ³¹P NMR data suggests a cis-geometry for the arrangement of the ligands around the ruthenium ion. ias.ac.in

Table 1: Research Findings on Ruthenium(II)-2-Acetamidobenzimidazole Complexes ias.ac.in

| Complex Formula | Color | Analytical Data (Found/Calculated %) | Molar Conductance (ΛM) (S cm² mol⁻¹) |

|---|---|---|---|

| [Ru(DMSO)₂(AB)₂]Cl₂ | Yellow | C: 32.8 (31.85), H: 2.70 (2.65), N: 12.54 (12.38) | 90 |

Advanced Spectroscopic Characterization Techniques for 2 Acetamidobenzimidazole

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, investigates the vibrational modes of a molecule. researchgate.net These techniques are powerful tools for identifying the functional groups present in a compound, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation or scattering incident light. libretexts.org

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within 2-Acetamidobenzimidazole. The absorption of infrared radiation excites the molecule into higher vibrational states, and the specific frequencies of absorbed radiation correspond to the vibrations of particular bonds (stretching, bending). upi.edu The resulting spectrum is a unique molecular "fingerprint". upi.edu

The key functional groups in this compound—the secondary amide, the N-H of the imidazole (B134444) ring, and the aromatic system—give rise to characteristic absorption bands. The FT-IR spectrum prominently displays a sharp peak for the N-H stretching of the acetamide (B32628) group. nih.gov The carbonyl (C=O) stretching vibration, known as the Amide I band, and the N-H bending vibration, the Amide II band, are also defining features. spcmc.ac.in The benzimidazole (B57391) moiety is identified by its aromatic C-H and C=C stretching vibrations, as well as the N-H stretch of the imidazole ring. vscht.cz

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| ~3300 - 3100 | Medium-Broad | N-H Stretching | Imidazole N-H |

| 3277 | Sharp | N-H Stretching | Amide N-H (secondary) |

| ~3100 - 3000 | Weak-Medium | C-H Stretching | Aromatic C-H |

| ~1680 | Strong | C=O Stretching | Amide I band |

| ~1630 | Medium | N-H Bending | Amide II band |

| ~1600 - 1450 | Medium-Weak | C=C Stretching | Aromatic ring skeletal vibrations |

Data compiled from references nih.govspcmc.ac.invscht.cz.

Raman spectroscopy serves as a valuable complement to FT-IR spectroscopy. core.ac.uk While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations. spectroscopyonline.com A key difference lies in the selection rules: vibrations that cause a change in the molecule's polarizability are Raman active, whereas vibrations that cause a change in the dipole moment are IR active. libretexts.org

For this compound, Raman spectroscopy is particularly effective for observing the vibrations of non-polar bonds. beilstein-journals.org Therefore, the symmetric stretching vibrations of the benzene (B151609) ring within the benzimidazole system, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. iphy.ac.cn This technique is also sensitive to the C-C backbone of the molecule. While specific experimental Raman data for this compound is not widely documented, the technique remains a powerful tool for obtaining a complete vibrational profile of the molecule, especially when studying its solid-state structure, polymorphism, or interactions in complexes. beilstein-journals.orgamericanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the complete molecular structure of organic compounds. nist.gov It is based on the magnetic properties of atomic nuclei, such as ¹H and ¹³C, and provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. libretexts.org

¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals appear for the protons of the acetyl methyl group, the aromatic protons of the benzimidazole ring, and the two N-H protons (one on the imidazole ring and one in the amide linkage). ias.ac.in

The methyl protons appear as a sharp singlet, while the four protons on the benzene ring, due to their different chemical environments and spin-spin coupling with each other, typically appear as a complex multiplet in the aromatic region of the spectrum. ias.ac.in The two N-H protons are often observed as broad singlets at a significantly downfield chemical shift, indicating their acidic nature. ias.ac.in The integration of these signals corresponds to the number of protons in each set (3H, 4H, 1H, and 1H, respectively).

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~2.2 | Singlet | 3H | -C(O)CH₃ (Acetyl methyl) |

| ~7.4 - 7.8 | Multiplet | 4H | Aromatic protons (H-4, H-5, H-6, H-7) |

| ~10.8 | Broad Singlet | 1H | Amide N-H |

Data obtained from studies on the free ligand in DMSO-d₆. ias.ac.in

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. libretexts.org In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives a distinct singlet signal. libretexts.org Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbons is not observed. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~170 | Carbonyl | -C (O)CH₃ |

| ~140 - 150 | Aromatic (Quaternary) | C-2, C-7a |

| ~130 - 140 | Aromatic (Quaternary) | C-3a |

| ~110 - 130 | Aromatic (CH) | C-4, C-5, C-6, C-7 |

Predicted ranges based on general ¹³C NMR principles and data tables. libretexts.orgresearchgate.net

Heteronuclear NMR, which involves observing nuclei other than ¹H or ¹³C, is a powerful tool for studying the coordination chemistry of ligands like this compound. nih.gov ³¹P NMR spectroscopy, in particular, is invaluable for characterizing complexes containing phosphorus-based ligands, such as triphenylphosphine (B44618) (PPh₃). researchgate.net

This compound acts as a bidentate ligand, coordinating to metal centers through the amide oxygen and a tertiary nitrogen of the imidazole ring. ias.ac.in In the synthesis of ruthenium(II) complexes, where PPh₃ is also a ligand, ³¹P NMR is used to determine the geometry of the resulting complex. ias.ac.in For example, in complexes of the type [Ru(PPh₃)₂(N-O)₂]Cl₂, where N-O is this compound, the observation of two distinct singlets in the ³¹P NMR spectrum is indicative of two non-equivalent, cis-coordinated PPh₃ ligands. ias.ac.in The chemical shifts of these coordinated phosphine (B1218219) ligands are significantly shifted downfield compared to free PPh₃, a phenomenon known as a coordination shift, which confirms their binding to the ruthenium center. ias.ac.inresearchgate.net

Table 4: ³¹P NMR Data for a Ruthenium(II)-Triphenylphosphine Complex with this compound

| Complex | ³¹P Chemical Shift (δ, ppm) | Geometry Assignment |

|---|

Data for the complex with 2-(acetamido)benzimidazole as the N-O ligand. ias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. tutorchase.comshout.education For this compound, electron impact (EI) mass spectrometry provides critical data for its structural confirmation.

Detailed research findings indicate that under 70-eV electron impact conditions, this compound exhibits a distinct fragmentation pathway. researchgate.net The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 175, which corresponds to the molecular weight of the compound. researchgate.net The most abundant peak in the spectrum, known as the base peak, appears at m/z 133. researchgate.net This prominent fragment results from the loss of a ketene (B1206846) molecule (COCH₂) from the molecular ion, a characteristic cleavage for N-acetyl compounds. researchgate.net This fragmentation process, involving the cleavage of the amide bond, is a key indicator of the compound's structure. tutorchase.comlibretexts.org Other notable fragments are observed at m/z 134 and 105, providing further evidence for the proposed structure. researchgate.net

Table 1: Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Relative Intensity (%) | Ion Identity |

|---|---|---|

| 175 | 14 | [M]⁺ |

| 134 | 3.2 | |

| 133 | 100 | [M-COCH₂]⁺ |

| 105 | 10.4 |

Data sourced from Abdurazakov et. al. researchgate.net

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy probes the electronic transitions within a molecule, offering insights into its excited states and photophysical properties.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. sci-hub.sevscht.cz The benzimidazole ring system is a known chromophore that, along with the conjugated acetamido group, is responsible for the characteristic absorption spectrum of this compound. vscht.cz The absorption is primarily due to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. uomustansiriyah.edu.iq

The degree of conjugation significantly influences the wavelength of maximum absorption (λmax). uomustansiriyah.edu.iq While specific spectral data for this compound is not detailed in the provided context, related benzimidazole derivatives show strong absorption in the UV region. researchgate.net The solvent can also influence the absorption spectrum; polar solvents may cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. uomustansiriyah.edu.iq

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. uni-leipzig.de The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is a critical parameter that is independent of concentration and intensity. nih.govedinst.com

Benzimidazole and its derivatives are often fluorescent, and this property is sensitive to their molecular environment. The fluorescence of this compound is linked to its extended π-conjugated system. The characteristics of the emission spectrum and the fluorescence lifetime are determined by the rates of both radiative (fluorescence) and non-radiative decay processes from the excited state. nih.gov Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure fluorescence lifetimes, which typically range from picoseconds to nanoseconds for such organic fluorophores. edinst.comresearchgate.net The presence of different emitting species or conformational isomers can lead to multi-exponential fluorescence decays. edinst.com

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. pdx.eduscispace.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine unit cell dimensions, space group symmetry, and precise atomic coordinates. forcetechnology.com

While the specific crystal structure of this compound itself is not available in the provided search results, the structure of a closely related derivative, N-(1H-benzimidazol-2-yl) benzoate (B1203000), has been determined by single-crystal X-ray diffraction. researchgate.net This analysis provides valuable insight into the structural characteristics of this class of compounds.

The N-(1H-benzimidazol-2-yl) benzoate derivative crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters provide the fundamental dimensions of the repeating unit in the crystal lattice. researchgate.net The structure reveals specific bond lengths and angles, such as the N2-H···O hydrogen bond, which plays a crucial role in the molecular packing within the crystal. researchgate.net The detailed crystallographic data for this derivative are summarized in the table below. Such studies on derivatives are essential for understanding structure-property relationships within the this compound family. rsc.orgmdpi.comajol.infomdpi.com

Table 2: Crystallographic Data for the Derivative N-(1H-Benzimidazol-2-yl) benzoate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.792 (2) |

| b (Å) | 10.877 (2) |

| c (Å) | 12.353 (3) |

| β (°) | 105.86 (3) |

| Volume (ų) | 1265.6 (5) |

| Z (molecules/unit cell) | 4 |

Data sourced from Abdurazakov et. al. researchgate.net

Advanced Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. americanpharmaceuticalreview.comabo.fi Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal stability, melting behavior, and decomposition of materials. tainstruments.comnih.gov

For this compound, a melting point of 233°C has been reported. researchgate.net This value, typically obtained from DSC, corresponds to a sharp endothermic peak on the thermogram, indicating the transition from a solid to a liquid state. TGA can be used to determine the thermal stability of the compound by measuring its mass loss as it is heated. tainstruments.com A typical TGA curve would show the onset temperature of decomposition, revealing the temperature range in which the compound is stable. For many organic compounds, decomposition occurs in one or more steps, which can be analyzed to understand the degradation mechanism.

Computational and Theoretical Studies of 2 Acetamidobenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of 2-acetamidobenzimidazole can be understood at the electronic level. These computational methods provide insights into the molecule's stability, reactivity, and electronic characteristics, which are fundamental to its behavior in various chemical and biological systems.

Density Functional Theory (DFT) has emerged as a versatile and widely used computational method for investigating the electronic structure and properties of molecules like this compound. wikipedia.org DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. wikipedia.orgmdpi.com

Researchers have employed DFT to explore the structural and electronic behavior of benzimidazole (B57391) derivatives. For instance, computational studies on related acetamide (B32628) derivatives have utilized DFT to analyze their local reactivity, which is crucial for understanding their potential as therapeutic agents. nih.gov DFT can also be integrated with other computational techniques, such as molecular dynamics (MD) simulations, to study the interactions between a molecule and its environment, like a solvent or a biological target. mdpi.com

In the context of this compound and its analogues, DFT has been used to support experimental findings. For example, in the study of a related acetamide complex, DFT calculations were used to obtain the ground state optimized structure, providing theoretical support for experimental data obtained from techniques like IR and NMR spectroscopy. nih.gov Furthermore, DFT is applied to understand the electronic driving forces in molecular interactions, which is essential for designing new materials and drugs. mdpi.com The theory's ability to handle electron correlation makes it a suitable tool for studying systems where such effects are significant.

The study of the electronic structure and ground state of this compound provides fundamental information about its chemical nature. The electronic configuration of an atom describes the distribution of electrons in its atomic orbitals, which in turn determines its chemical properties and how it forms bonds with other atoms. github.iobyjus.comsavemyexams.com For a molecule like this compound, understanding its electronic structure involves determining how the valence electrons of its constituent atoms (carbon, nitrogen, oxygen, and hydrogen) are arranged in molecular orbitals.

The ground state is the lowest energy state of a molecule. nih.gov Quantum chemical methods, particularly DFT, are employed to calculate the ground state electronic structure of molecules. wikipedia.org These calculations can reveal important parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

For benzimidazole derivatives, studies have shown that the introduction of different substituent groups can significantly influence their electronic properties. For example, electron-withdrawing or electron-donating groups can alter the electron density distribution across the benzimidazole ring system, thereby affecting its reactivity and interaction with other molecules. Theoretical studies on related compounds have explored how such substitutions impact their anti-inflammatory or other biological activities. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable computational tools for investigating the interactions of small molecules like this compound with biological macromolecules. These methods provide a dynamic and three-dimensional perspective on how a ligand might bind to a protein target, offering insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. jscimedcentral.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. jscimedcentral.comlabshare.cn The process involves placing the ligand in various conformations within the binding site of the protein and calculating a score that estimates the binding affinity. jscimedcentral.com

For benzimidazole derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. For instance, docking studies have been conducted on 2-mercaptobenzimidazole (B194830) derivatives to predict their binding to the estrogen receptor alpha (ERα), a key target in breast cancer. chemrevlett.com These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. jscimedcentral.com

In the context of this compound and its analogues, molecular docking can be used to predict their binding modes with various enzymes or receptors. This information is vital for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological activity. mdpi.com For example, docking simulations could reveal why certain substituents on the benzimidazole ring enhance or diminish its inhibitory activity against a particular target.

Predicting the binding affinity between a ligand and its target is a primary goal of molecular docking and other computational methods. nih.govbiorxiv.orgnih.gov Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction. Accurate prediction of binding affinity is essential for prioritizing compounds in drug discovery pipelines. nih.gov

Various computational approaches are used to predict binding affinities, ranging from empirical scoring functions in molecular docking to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov Machine learning and deep learning models are also increasingly being used to predict drug-target binding affinities, often leveraging large datasets of known interactions. nih.govrjeid.com

For this compound, these predictive methods can be applied to estimate its binding affinity for various potential protein targets. The predicted binding affinity, combined with an analysis of the specific interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) between the ligand and the protein, can provide a detailed picture of the binding event. nih.gov For instance, identifying key amino acid residues in the binding site that interact with the acetamido group or the benzimidazole core can guide the design of more potent and selective analogues.

Investigations into the Biological Activities of 2 Acetamidobenzimidazole and Its Analogs: in Vitro and Mechanistic Studies

Anthelmintic Activity Research

The benzimidazole (B57391) class of compounds is well-established in veterinary and human medicine for its anthelmintic properties. researchgate.net Research into 2-Acetamidobenzimidazole, also known as 2-acetylaminobenzimidazole, and its homologs is part of a broader effort to understand and overcome the challenges of helminth infections and growing drug resistance. researchgate.netnih.gov

The primary mechanism of anthelmintic action for benzimidazoles is the disruption of microtubule polymerization in parasitic cells. msdvetmanual.com These compounds bind to the protein tubulin, preventing its assembly into microtubules, which are essential for vital cellular functions such as cell division, nutrient absorption, and motility. This disruption leads to the parasite's paralysis and death. msdvetmanual.com The selective toxicity of benzimidazoles is attributed to their higher affinity for parasite tubulin compared to mammalian tubulin. msdvetmanual.com Beyond microtubule disruption, some benzimidazoles have also been associated with the inhibition of other crucial parasite enzymes, including acetylcholinesterase. msdvetmanual.com

Studies have also explored the ovicidal effects of benzimidazoles, where they prevent the embryonation and hatching of nematode eggs. nih.gov The development of resistance to existing anthelmintics has prompted the synthesis and evaluation of new derivatives. nih.govnih.gov Research on 1,2,4-triazole (B32235) derivatives, for instance, has identified compounds with significant nematicidal activity against Rhabditis sp., in some cases exceeding the efficacy of the standard drug, albendazole (B1665689). mdpi.com Investigations into analogs of this compound have explored how different chemical modifications influence their efficacy against various parasitic worms. researchgate.netmdpi.com

Table 1: Anthelmintic Activity of Selected Benzimidazole and Triazole Analogs

This table summarizes the in vitro anthelmintic activity of various compounds against different helminth species.

| Compound/Class | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazoles (General) | Nematodes | Disruption of microtubule polymerization; Inhibition of acetylcholinesterase. | msdvetmanual.com |

| Benzimidazoles (General) | Nematode Eggs | Inhibition of embryonation and hatching. | nih.gov |

| 1,2,4-Triazole derivative (Compound 12) | Rhabditis sp. (nematode) | Higher anthelmintic activity than albendazole. | mdpi.com |

| 1,2,4-Triazole derivative (Compound 14) | Rhabditis sp. (nematode) | LC₅₀ = 6.550 ± 0.866 µg/µL, more effective than albendazole (LC₅₀ = 19.24 µg/µL). | mdpi.com |

| Betulinic acid | Hymenolepis diminuta (tapeworm) | Mortality of parasites at 3.4 ± 0.66 h (1 mg/ml). | nih.gov |

Anticancer Activity Research

The versatility of the benzimidazole scaffold has been extensively explored in oncology research, leading to the development of analogs with potent activity against various cancers. nih.gov

Inhibition of Cancer Cell Lines (In Vitro)

Numerous studies have demonstrated the in vitro cytotoxic effects of this compound analogs against a panel of human cancer cell lines. The design strategy often involves creating hybrid molecules that combine the benzimidazole core with other pharmacophores, such as 1,2,3-triazole, to develop multi-target inhibitors. nih.gov

For example, a series of novel benzimidazole-triazole hybrids was evaluated for anticancer activity against four human cancer cell lines: hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and cervical cancer (HeLa). nih.gov Two compounds, 5a and 6g, emerged as the most potent, with compound 5a showing particularly strong inhibition of the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II (Topo II). nih.gov Similarly, certain 2-thioxoimidazolidin-4-one derivatives have exhibited powerful cytotoxic effects against HepG2 cells, proving more potent than reference drugs like Staurosporine and 5-Fluorouracil in laboratory tests. mdpi.com

Table 2: In Vitro Anticancer Activity of this compound Analogs

This table presents the cytotoxic activity (IC₅₀ values in µM) of selected benzimidazole analogs against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver) | 3.52 ± 0.14 | nih.gov |

| HCT-116 (Colon) | 5.14 ± 0.21 | nih.gov | |

| MCF-7 (Breast) | 4.25 ± 0.17 | nih.gov | |

| HeLa (Cervical) | 6.11 ± 0.25 | nih.gov | |

| Benzimidazole-triazole hybrid (6g) | HepG-2 (Liver) | 4.12 ± 0.16 | nih.gov |

| HCT-116 (Colon) | 6.25 ± 0.25 | nih.gov | |

| MCF-7 (Breast) | 5.84 ± 0.23 | nih.gov | |

| HeLa (Cervical) | 7.23 ± 0.29 | nih.gov | |

| 2-thioxoimidazolidin-4-one (Compound 4) | HepG2 (Liver) | 0.017 | mdpi.com |

| 2-thioxoimidazolidin-4-one (Compound 2) | HepG2 (Liver) | 0.18 | mdpi.com |

Anti-inflammatory Activity Research

The benzimidazole nucleus is also a recognized pharmacophore for developing anti-inflammatory agents. mdpi.com Research indicates that these compounds can exert their effects through the modulation of several key targets involved in the inflammatory cascade.

Interaction with Transient Receptor Potential Vanilloid-1 (TRPV1)

The Transient Receptor Potential Vanilloid-1 (TRPV1) channel is a non-selective cation channel known for its role in detecting noxious stimuli like heat and capsaicin, the pungent component of chili peppers. frontiersin.orgxiahepublishing.com Activation of TRPV1 is implicated in pain sensation and neurogenic inflammation. frontiersin.org Studies have shown that benzimidazole derivatives can exert anti-inflammatory effects by interacting with the TRPV1 receptor. mdpi.com This interaction suggests a mechanism by which these compounds can modulate inflammatory pain pathways. The modulation of TRPV1 activity can lead to desensitization of the channel, effectively reducing the signaling that leads to inflammation and pain. xiahepublishing.com

Cannabinoid Receptor Modulation

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, plays a significant role in regulating inflammation. mdpi.comcsic.es The CB2 receptor is found predominantly on immune cells and in peripheral tissues, and its activation is known to suppress inflammatory responses without the psychoactive effects associated with the CB1 receptor. nih.govnih.gov

Benzimidazole derivatives have been identified as effective modulators of cannabinoid receptors. mdpi.com Structure-activity relationship analyses have revealed that specific substitutions on the benzimidazole ring significantly influence activity. For example, adding a carboxamide group at the C5 position of the benzimidazole scaffold has been shown to produce a highly selective CB2 receptor agonist. mdpi.com This selective agonism of the CB2 receptor presents a promising therapeutic strategy for managing pain and inflammation by targeting immune cell responses. mdpi.comnih.gov

Table 3: Anti-inflammatory Target Modulation by Benzimidazole Derivatives

This table highlights the interaction of benzimidazole derivatives with key molecular targets in the inflammatory pathway.

| Target | Role in Inflammation | Interaction with Benzimidazole Derivatives | Reference |

|---|---|---|---|

| TRPV1 | Detects noxious stimuli; involved in pain and neurogenic inflammation. | Benzimidazoles can interact with and modulate TRPV1, suggesting a mechanism for anti-inflammatory effects. | mdpi.com |

| CB2 Receptor | Expressed on immune cells; activation suppresses inflammation. | Benzimidazole derivatives act as CB2 receptor agonists, with specific substitutions enhancing selectivity. | mdpi.com |

| COX-2 | Enzyme responsible for producing pro-inflammatory prostaglandins (B1171923). | Benzimidazole substituted with anacardic acid at the C2 position can inhibit COX-2. | mdpi.com |

Bradykinin (B550075) Receptor Antagonism

Benzimidazole derivatives have been explored for their potential as anti-inflammatory agents through various mechanisms, including the antagonism of bradykinin receptors. mdpi.com Bradykinin is a peptide that contributes to inflammation and pain. guidetopharmacology.org Its effects are mediated through two G protein-coupled receptors, B1 and B2. remedypublications.com The B2 receptor is widely expressed and involved in the acute inflammatory response, while B1 receptor expression is typically induced during chronic inflammation, injury, or infection. remedypublications.comfrontiersin.org

Research into the structure-activity relationships of benzimidazole compounds has revealed that specific substitutions on the benzimidazole scaffold are crucial for achieving bradykinin receptor antagonism. For instance, the presence of a C2 diarylamine and a C3 carboxamide substitution on the benzimidazole core can lead to antagonism of the bradykinin receptor. mdpi.com One example of a potent bradykinin B2 receptor antagonist is FR 173657, a derivative of quinoline (B57606) and imidazo[1,2-a]pyridine, which demonstrates high affinity and selectivity for the receptor. remedypublications.com The development of such non-peptide antagonists is a significant area of research, as they may offer therapeutic benefits for conditions like asthma, allergic rhinitis, and pain. remedypublications.com While many small molecule B2 receptor antagonists have been described, their clinical applications remain limited. remedypublications.comfrontiersin.org

Modulation of Cyclooxygenase (COX) Pathways

A primary mechanism by which benzimidazole derivatives exert anti-inflammatory effects is through the modulation of cyclooxygenase (COX) pathways. mdpi.com The COX enzymes, including the constitutive COX-1 and the inducible COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation. frontiersin.orgmedsci.org COX-2 is particularly significant as its expression is upregulated during inflammation and in various cancers. nih.govnih.gov

Structure-activity relationship (SAR) studies on benzimidazoles indicate that substitutions at various positions on the ring system significantly influence their anti-inflammatory activity. mdpi.com For example, substituting the C2 position of the benzimidazole scaffold with anacardic acid has been shown to inhibit COX-2. mdpi.com For 2-acetamidobenzimidazoles specifically, research suggests that the presence of electron-deficient groups, such as –Cl or –Br, enhances anti-inflammatory potency, which is often linked to COX inhibition. Conversely, electron-rich groups like –OCH₃ tend to reduce this activity. mdpi.com Interestingly, some studies have noted that the amide linkage within the this compound molecule may not be favorable for anti-inflammatory action. mdpi.com The inhibition of COX-2 by these compounds reduces the synthesis of pro-inflammatory prostaglandins like PGE₂, thereby mitigating the inflammatory response. medsci.org

Inhibition of 5-Lipoxygenase Activating Protein

In addition to COX pathway modulation, benzimidazole derivatives have been investigated for their ability to inhibit the 5-lipoxygenase (5-LOX) pathway by targeting the 5-lipoxygenase activating protein (FLAP). mdpi.com FLAP is an integral nuclear membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in diseases like asthma and atherosclerosis. lsu.edunih.govebi.ac.uk FLAP facilitates the transfer of arachidonic acid to the 5-LOX enzyme, the first committed step in leukotriene production. nih.govfrontiersin.org

The inhibition of FLAP is a recognized strategy for developing anti-inflammatory drugs. nih.gov Research has shown that some FLAP antagonists contain a benzimidazole moiety. frontiersin.org These antagonists can suppress the 5-LOX-mediated conversion of arachidonic acid into leukotrienes. frontiersin.org The compound MK-886 is a well-known FLAP inhibitor that has been instrumental in identifying and characterizing the protein. nih.govnih.gov Studies on the genetic linkage of the FLAP gene, ALOX5AP, to cardiovascular diseases have renewed interest in developing novel FLAP inhibitors. nih.gov The interaction of benzimidazole-based compounds with FLAP represents a key mechanism for their anti-inflammatory effects, distinct from COX inhibition. mdpi.com

Effects on Lymphocyte-Specific Protein Tyrosine Kinase (Lck)

The anti-inflammatory and immunomodulatory effects of certain benzimidazole analogs may be partially attributable to their interaction with Lymphocyte-Specific Protein Tyrosine Kinase (Lck). Lck is a non-receptor tyrosine kinase from the Src family, predominantly expressed in T-cells and natural killer cells. plos.org It plays a critical role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine production. plos.orgatlasgeneticsoncology.orgnih.gov

Inhibition of Lck is a therapeutic strategy for managing inflammatory and autoimmune conditions. The multi-kinase inhibitor nintedanib (B1663095), which has been approved for idiopathic pulmonary fibrosis, exhibits Lck-inhibiting activity. plos.org Studies have shown that nintedanib can block T-cell activation by inhibiting the phosphorylation of Lck at its activating site (Tyr-394). plos.org Similarly, A-770041 is a specific Lck inhibitor that has been shown to suppress the production of the profibrotic cytokine TGF-β1 in regulatory T-cells. plos.org While the role of Lck is well-established in T-cells, it is less understood in B-cells, although recent research suggests it is involved in regulating immunoglobulin secretion. nih.govnih.gov The potential for benzimidazole derivatives to act as Lck inhibitors provides another mechanistic pathway for their observed biological activities.

Antimicrobial Activity Research

Antibacterial Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Benzimidazole and its derivatives are recognized as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects. ijmrhs.com Numerous studies have focused on their efficacy against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, which are common pathogens in clinical settings. mdpi.comnih.gov

The antibacterial potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring structure. For example, research on 2-mercaptobenzimidazole (B194830) derivatives has yielded compounds with significant antibacterial action. ijmrhs.com Similarly, studies on new benzoxazolinone derivatives, which are structurally related to benzimidazoles, have identified compounds with wide-ranging activity against E. coli and S. aureus. mdpi.com The introduction of different chemical moieties, such as triazole fragments, onto a core structure can also enhance antibacterial properties. mdpi.com The mechanism of action for some derivatives is thought to involve the inhibition of nucleic acid synthesis. biomedpharmajournal.org

The table below summarizes the antibacterial activity of selected benzimidazole analogs and related compounds against E. coli and S. aureus.

| Compound/Derivative | Test Organism | Activity Measurement | Result | Citation |

| Chlorine-containing triazole derivative of betulonic acid | Staphylococcus aureus ATCC 6538 | MIC | 6.3 µg/mL | mdpi.com |

| Fluorinated triazole derivative of betulonic acid | Escherichia coli ATCC 25922 | MIC | 6.3 µg/mL | mdpi.com |

| Benzoxazolinone with 5-chlorobenzimidazole | Escherichia coli | MIC | Not specified, but showed wide activity | mdpi.com |

| Benzoxazolinone with 5-chlorobenzimidazole | Staphylococcus aureus | MIC | Not specified, but showed wide activity | mdpi.com |

| n-Butanol extract of Inocarpus fagiferus (containing Biochanin A) | Staphylococcus aureus | Inhibition Zone | 16.50 mm | biomedpharmajournal.org |

| n-Butanol extract of Inocarpus fagiferus (containing Biochanin A) | Escherichia coli | Inhibition Zone | 16.50 mm | biomedpharmajournal.org |

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans, Aspergillus fumigatus, Fusarium temperatum)

The development of novel antifungal agents is crucial due to the limited number of available drugs and the rise of resistant fungal pathogens, particularly in immunocompromised individuals. bioline.org.brfrontiersin.org Benzimidazole derivatives have demonstrated significant potential as antifungal agents against a range of human and plant pathogens. bioline.org.brjmb.or.kr

The antifungal activity of these compounds has been evaluated against clinically relevant fungi such as Candida albicans, a common cause of opportunistic infections, and Aspergillus fumigatus, a pathogen responsible for invasive aspergillosis. bioline.org.brfrontiersin.orgnih.gov Research has shown that specific substitutions on the benzimidazole ring are key to their fungicidal or fungistatic activity. bioline.org.br For instance, certain 2-substituted phenyl-1H-benzimidazole-5-carbonitriles have shown potent activity against Candida species. bioline.org.br The mechanism of action for some antifungal compounds involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. frontiersin.org Furthermore, some benzimidazole-related compounds have shown efficacy against plant pathogens like Fusarium species. jmb.or.kr

The table below presents findings on the antifungal efficacy of various benzimidazole analogs and related compounds.

| Compound/Derivative | Test Organism | Activity Measurement | Result | Citation |

| 2-(p-Bromophenyl)-5-nitro-1-ethylbenzimidazol | Candida albicans | MIC | 12.5 µg/mL | bioline.org.br |

| 5-Amino-2-(p-Bromophenyl)-1-ethylbenzimidazol | Candida albicans | MIC | 12.5 µg/mL | bioline.org.br |

| Fluorinated triazole derivative of betulonic acid | Candida albicans | MIC | 25 µg/mL | mdpi.com |

| Compound from Aspergillus fumigatus AR05 | Candida albicans | MIC | 4–64 µg/ml | jmb.or.kr |

| Sodium New Houttuyfonate (SNH) | Aspergillus fumigatus AF293 | MIC | Not specified, but showed significant fungicidal activity | frontiersin.org |

MIC: Minimum Inhibitory Concentration

Antiviral Activity Research (General Benzimidazole Derivatives)

The benzimidazole scaffold is a prominent heterocyclic ring system that has been extensively investigated for its therapeutic potential, including its antiviral properties. Research has demonstrated that various derivatives of benzimidazole exhibit significant activity against a wide spectrum of viruses. nih.gov The antiviral efficacy of these compounds is largely dependent on the nature and position of substituents on the benzimidazole ring. nih.gov

Benzimidazole derivatives have shown inhibitory effects against several human viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), Herpes Simplex Virus (HSV), and Respiratory Syncytial Virus (RSV). nih.govresearchgate.net For instance, certain substituted benzimidazole derivatives have been identified as reverse transcriptase inhibitors, effectively targeting HIV-1 replication. nih.gov The mechanism of antiviral action is often attributed to the inhibition of viral enzymes and proteins that are crucial for the viral life cycle, such as viral proteases. nih.gov

Studies have explored the antiviral activity of benzimidazole derivatives against both DNA and RNA viruses. researchgate.netnih.gov For example, 5,6-dichloro-1-(β-d-2′-deoxyribofuranosyl)benzimidazole was found to inhibit the in vitro replication of DNA viruses like herpes simplex virus. nih.gov The versatility of the benzimidazole core allows for the synthesis of a large number of derivatives, some of which have been developed as promising candidates for antiviral drug development, such as LHF-535 and ST-193, which are being investigated as inhibitors of Lassa virus entry. researchgate.net The broad-spectrum antiviral activity of the benzimidazole class of compounds underscores their importance in the ongoing search for new antiviral agents. nih.gov

Modulatory Effects on Acid-Sensitive Ion Channels (ASICs)

Acid-sensitive ion channels (ASICs) are a family of proton-gated cation channels that are widely expressed in the nervous system and are implicated in various physiological and pathological processes. psu.edu Derivatives of 2-aminobenzimidazole (B67599), a close structural analog of this compound, have been identified as modulators of ASIC activity.

Potentiation of Specific ASIC Subtypes (e.g., ASIC2a, ASIC3)

Research has shown that 2-aminobenzimidazole derivatives can act as potent potentiators of specific ASIC subtypes. In particular, 2-aminobenzimidazole itself has been found to selectively potentiate ASIC3. Current time information in Bangalore, IN.mdpi.com Other derivatives, such as the compound designated Ru-1355, have been shown to strongly enhance the responses of ASIC2a and cause moderate potentiation of native ASICs and heteromeric ASIC1a/ASIC2a channels. Current time information in Bangalore, IN.nih.gov Another analog, Ru-1199, exhibited the strongest potentiation of ASIC2a, while also potentiating native ASICs, ASIC1a, and ASIC3. Current time information in Bangalore, IN.mdpi.com

The potentiation of ASIC3 by 2-aminobenzimidazole and Ru-1199 involves an increase in both the peak and sustained components of the current. Current time information in Bangalore, IN. The effect of these compounds is pH-dependent, being most pronounced at intermediate levels of acidification. Current time information in Bangalore, IN.mdpi.com The selective potentiation of different ASIC subtypes by various 2-aminobenzimidazole derivatives highlights the potential for developing subtype-selective modulators of these channels.

Analysis of Slow-Kinetics Open State Modulation

A key mechanistic insight into the action of 2-aminobenzimidazole derivatives on ASICs is their ability to modulate a specific open state characterized by slow kinetics. Current time information in Bangalore, IN.nih.gov In the presence of high concentrations of compounds like Ru-1355 and Ru-1199, the responses of ASIC2a become biphasic, with an initial transient current followed by a slow component. Current time information in Bangalore, IN.mdpi.com This suggests that these compounds favor a slow-kinetics open state of the channel. Current time information in Bangalore, IN.

This slow-kinetics open state is less sensitive to the ASIC pore blocker diminazene (B1218545) compared to the transient peak current, indicating that they may represent distinct conformational states of the channel. Current time information in Bangalore, IN.nih.gov The primary mechanism of action proposed for these 2-aminobenzimidazole derivatives is the potentiation of this open state with slow activation and desensitization kinetics. Current time information in Bangalore, IN.nih.gov This modulation of channel gating provides a novel pharmacological approach to controlling the activity of specific ASIC subtypes.

Structure Activity Relationship Sar Studies of 2 Acetamidobenzimidazole Derivatives

Influence of Substituents on Biological Potency

The biological profile of 2-acetamidobenzimidazole derivatives can be significantly altered by the introduction of various substituents on the benzimidazole (B57391) nucleus and the acetamido side chain. The nature and position of these substituents play a pivotal role in modulating the pharmacological properties of the parent compound.

The electronic properties of substituents on the benzimidazole ring are a key determinant of the biological potency of this compound derivatives. Research has consistently shown that the presence of electron-withdrawing or electron-deficient groups can enhance the biological activity of these compounds. For instance, studies on the anti-inflammatory potential of 2-acetamidobenzimidazoles have indicated that the introduction of electron-deficient groups such as chloro (–Cl) or bromo (–Br) groups tends to favor the anti-inflammatory potency. mdpi.com Conversely, the presence of electron-rich or electron-donating groups, for example, a methoxy (B1213986) (–OCH3) group, has been found to reduce the anti-inflammatory activity. mdpi.com

This trend is not limited to anti-inflammatory activity. In the context of antimicrobial agents, benzimidazole derivatives bearing electron-withdrawing groups like nitro (–NO2) or halogen atoms have demonstrated enhanced antimicrobial effects. rjptonline.org Specifically, a nitro group at the 6-position of the benzimidazole ring was found to be important for antimicrobial activity. rjptonline.org Similarly, the introduction of electron-withdrawing groups such as chlorine (Cl) and trifluoromethyl (CF3) at the 5-position has been shown to significantly boost antibacterial potency, while electron-donating groups like methyl reduce activity. rsc.org

This suggests that the electron density of the benzimidazole ring system is a critical factor in its interaction with biological targets. Electron-withdrawing groups can modulate the acidity of the N-H proton of the imidazole (B134444) ring, which can be crucial for hydrogen bonding interactions with target enzymes or receptors. researchgate.netimpactfactor.org

Table 1: Effect of Electron-Deficient vs. Electron-Rich Groups on Biological Activity

| Substituent Type | Example Groups | General Effect on Biological Potency | Reference |

| Electron-Deficient | -Cl, -Br, -NO2, -CF3 | Generally enhances activity (e.g., anti-inflammatory, antibacterial) | mdpi.comrjptonline.orgrsc.org |

| Electron-Rich | -OCH3, -CH3 | Generally reduces activity | mdpi.comrsc.org |

The amide linkage at the C2 position of the benzimidazole scaffold is a crucial structural feature for the biological activity of many this compound derivatives. mdpi.com This linkage serves as a bridge and its integrity is often essential for maintaining the desired pharmacological effect. mdpi.com For instance, in studies of IRAK4 inhibitors, the removal of the amide carbonyl group resulted in a significant reduction in inhibitory activity. mdpi.com Further modifications, such as replacing the amide with urea (B33335) or sulphonamide groups, led to a complete loss of IRAK4 inhibition, highlighting the necessity of the amide bridge for effective interaction with the target. mdpi.com

However, it is noteworthy that for certain biological activities, the amide linkage might not be favorable. For example, in some anti-inflammatory this compound derivatives, the amide linkage itself was suggested to be unfavorable for the anti-inflammatory activity. mdpi.com This indicates that the role of the amide linker can be target-specific, and its importance can vary depending on the biological system being investigated. In some cases, the amide group may be involved in crucial hydrogen bonding interactions with the active site of an enzyme or receptor, while in others, it might introduce unfavorable steric or electronic properties. mdpi.comnih.gov The planarity and hydrogen bonding capabilities of the amide group are key features that can dictate its role in molecular recognition. rsc.orgpulsus.com

Modifications to the side chain of this compound derivatives have been extensively explored to optimize specific biological activities, particularly their antifungal properties. The nature of the side chain, including its length, bulkiness, and the presence of other functional groups, can significantly impact the potency and spectrum of antifungal activity.

For instance, in the development of novel antifungal agents, the side chain of this compound can be modified to mimic the side chains of known antifungal drugs. This approach has led to the discovery of potent antifungal compounds. ekb.eg Studies on bisbenzimidazole compounds have shown that their antifungal activity profiles are dependent on the length of the alkyl chain connecting the benzimidazole units. nih.gov

In the context of triazole antifungals, which share some structural similarities with benzimidazole-based agents, modifications to the side chain are a common strategy to enhance efficacy. For example, the introduction of an N-propyl side chain and a disubstituted benzyl (B1604629) group in certain triazole derivatives has resulted in compounds with significant antifungal activity. smmu.edu.cn Furthermore, converting an amide side chain to an ether bond-linked side chain in a series of triazole derivatives led to very good antifungal activity. mdpi.com These examples from related heterocyclic compounds underscore the principle that side chain modifications are a powerful tool for modulating antifungal potency.

Table 2: Examples of Side Chain Modifications and their Effect on Antifungal Activity

| Side Chain Modification | Resulting Effect | Reference |

| Varying alkyl chain length in bisbenzimidazoles | Dependent antifungal activity profiles | nih.gov |

| Introduction of N-propyl side chain and disubstituted benzyl group in triazoles | Significant antifungal activity | smmu.edu.cn |

| Conversion of an amide side chain to an ether bond-linked side chain in triazoles | Very good antifungal activity | mdpi.com |

The position of substituents on the benzimidazole nucleus is another critical factor that governs the biological activity of this compound derivatives. nih.govresearchgate.net SAR studies have consistently demonstrated that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence the pharmacological effects. nih.gov

For example, in the context of anti-inflammatory activity, substitution at the N1 position with groups like n-hexyl, n-pentyl, and n-butyl has been shown to result in better anti-inflammatory activity than some standard drugs. mdpi.com Conversely, electron-withdrawing groups at the C5 position of benzimidazole have been reported to cause a loss of anti-inflammatory activity in some series of compounds. mdpi.com